2-Amino-1H-imidazole-5-carboxylic acid
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Overview
Description
“2-Amino-1H-imidazole-5-carboxylic acid” is a compound with the molecular formula C4H5N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of several natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry due to their wide range of therapeutic applications . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of “this compound” involves a five-membered imidazole ring with an amino group attached to one carbon and a carboxylic acid group attached to another . The presence of these functional groups contributes to the compound’s chemical reactivity and potential biological activity.Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines can provide multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . It is expected to be highly soluble in water and other polar solvents due to the presence of polar functional groups .Scientific Research Applications
Corrosion Inhibition
- Amino acids based on imidazole, such as 2-Amino-1H-imidazole-5-carboxylic acid, have been investigated for their role as corrosion inhibitors. These compounds have shown significant effectiveness in protecting mild steel against corrosion, with some variants achieving up to 96.08% inhibition efficiency (Srivastava et al., 2017).
Biomimetic Complex Synthesis
- The compound has been used in synthesizing biomimetic complexes, particularly with Cu(II) and Ni(II) complexes. These studies help in understanding the stabilization and structure of these complexes, contributing to the field of bioinorganic chemistry (Materazzi et al., 2013).
Synthesis of Medicinal Compounds
- This acid serves as a precursor in synthesizing various medicinal compounds, including angiotensin II receptor antagonists, showing potent biological activities (Yanagisawa et al., 1996).
Pharmaceutical Research
- In pharmaceutical research, it's utilized in synthesizing libraries of compounds, such as imidazole-4,5-dicarboxamides, which are significant for drug discovery processes, particularly in identifying potential kinase inhibitors (Solinas et al., 2009).
Molecular Library Synthesis
- Imidazole derivatives, including those derived from this compound, are synthesized for inclusion in molecular libraries. These libraries are essential for screening and identifying new bioactive compounds (Solinas et al., 2008).
Enzyme Inhibition Studies
- Some derivatives of this compound have been shown to exhibit inhibitory activities against specific enzymes, which is crucial in drug development and understanding biochemical pathways (Biology-oriented drug synthesis, Salar et al., 2017).
Coordination Polymer Construction
- Its utility extends to the construction of coordination polymers, which are of interest in materials science for their unique properties and potential applications (Guo et al., 2013).
Mechanism of Action
While the specific mechanism of action for “2-Amino-1H-imidazole-5-carboxylic acid” is not mentioned in the search results, imidazole derivatives are known to exhibit a wide range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research may focus on exploring this potential further, as well as developing more efficient and environmentally friendly methods for the synthesis of these compounds .
properties
IUPAC Name |
2-amino-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,8,9)(H3,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYZMZQDGZMTJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337316 |
Source
|
Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
860011-60-5 |
Source
|
Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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